molecular formula C19H18F3N B12449701 1-Benzyl-3,3-difluoro-4-[(4-fluorophenyl)methylidene]piperidine

1-Benzyl-3,3-difluoro-4-[(4-fluorophenyl)methylidene]piperidine

Cat. No.: B12449701
M. Wt: 317.3 g/mol
InChI Key: RNZNVIVATGRFME-UHFFFAOYSA-N
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Description

1-Benzyl-3,3-difluoro-4-[(4-fluorophenyl)methylidene]piperidine is a synthetic organic compound characterized by the presence of a piperidine ring substituted with benzyl, difluoro, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3,3-difluoro-4-[(4-fluorophenyl)methylidene]piperidine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Difluoro Groups: The difluoro groups are introduced via fluorination reactions, often using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Benzylation: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl halides.

    Formation of the Fluorophenyl Methylidene Group: This step involves the condensation of the piperidine derivative with a fluorobenzaldehyde under basic conditions to form the desired fluorophenyl methylidene group.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3,3-difluoro-4-[(4-fluorophenyl)methylidene]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl and fluorophenyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides for nucleophilic substitution, and electrophiles like sulfonyl chlorides for electrophilic substitution.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or fluorophenyl derivatives.

Scientific Research Applications

1-Benzyl-3,3-difluoro-4-[(4-fluorophenyl)methylidene]piperidine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Materials Science: The compound’s unique structural features make it a candidate for developing novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive compound.

    Industrial Applications: The compound is investigated for its use in the synthesis of advanced polymers and as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-Benzyl-3,3-difluoro-4-[(4-fluorophenyl)methylidene]piperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The difluoro and fluorophenyl groups can enhance binding affinity and selectivity, influencing the compound’s pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

  • 1-Benzyl-3,3-difluoropiperidine-4-ol
  • 1-Benzyl-3,3-difluoro-4-(4-chlorophenyl)methylidene]piperidine
  • 1-Benzyl-3,3-difluoro-4-(4-methylphenyl)methylidene]piperidine

Comparison: 1-Benzyl-3,3-difluoro-4-[(4-fluorophenyl)methylidene]piperidine is unique due to the presence of both difluoro and fluorophenyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced stability, higher binding affinity to certain targets, and distinct electronic properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H18F3N

Molecular Weight

317.3 g/mol

IUPAC Name

1-benzyl-3,3-difluoro-4-[(4-fluorophenyl)methylidene]piperidine

InChI

InChI=1S/C19H18F3N/c20-18-8-6-15(7-9-18)12-17-10-11-23(14-19(17,21)22)13-16-4-2-1-3-5-16/h1-9,12H,10-11,13-14H2

InChI Key

RNZNVIVATGRFME-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(C1=CC2=CC=C(C=C2)F)(F)F)CC3=CC=CC=C3

Origin of Product

United States

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